molecular formula C12H14N2O B3271451 3-(5-Methyl-3-indolyl)propanamide CAS No. 54904-28-8

3-(5-Methyl-3-indolyl)propanamide

Cat. No.: B3271451
CAS No.: 54904-28-8
M. Wt: 202.25 g/mol
InChI Key: KHBAYLIMFOYFNJ-UHFFFAOYSA-N
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Description

3-(5-Methyl-3-indolyl)propanamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The indole nucleus is a common structural motif in many biologically active compounds, making it a subject of extensive research in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-3-indolyl)propanamide typically involves the reaction of 5-methylindole with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ammonia .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-3-indolyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(5-Methyl-3-indolyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Methyl-3-indolyl)propanamide involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways such as cell signaling and gene expression. The compound’s effects are mediated through its ability to modulate oxidative stress, inhibit DNA synthesis, and affect cellular proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Methyl-3-indolyl)propanamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-(5-methyl-1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-8-2-4-11-10(6-8)9(7-14-11)3-5-12(13)15/h2,4,6-7,14H,3,5H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBAYLIMFOYFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Methyl-3-indolyl)propanamide
Reactant of Route 2
3-(5-Methyl-3-indolyl)propanamide
Reactant of Route 3
3-(5-Methyl-3-indolyl)propanamide
Reactant of Route 4
3-(5-Methyl-3-indolyl)propanamide
Reactant of Route 5
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Reactant of Route 6
3-(5-Methyl-3-indolyl)propanamide

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